2,2,3,3,3-Pentafluoro-1-(4-phenoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-phenoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O2/c16-14(17,15(18,19)20)13(21)10-6-8-12(9-7-10)22-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAOFRWZOGXSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
Nucleophilic aromatic substitution (NAS) leverages the electron-deficient nature of fluorinated intermediates to attach the 4-phenoxyphenyl group. In one approach, 4-phenoxybenzene derivatives react with pentafluoropropionyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The mechanism involves the formation of a reactive acylium ion, which undergoes electrophilic attack at the para position of the phenoxy group.
Key variables include:
-
Solvent selection : Dichloromethane (DCM) or nitrobenzene, which stabilize charged intermediates.
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Temperature : Reactions typically proceed at 0–5°C to minimize side reactions like Friedel-Crafts alkylation.
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Molar ratios : A 1:1.2 ratio of 4-phenoxyphenol to pentafluoropropionyl chloride maximizes yield while reducing unreacted acyl chloride.
Optimization and Challenges
A patent-derived method (CN105330519A) demonstrates that substituting chloroisopropyl alcohol with fluorinated analogues in ethanol at 78°C achieves 89% yield for structurally related compounds. Adapting this to the target compound, however, requires replacing the hydroxyl group with a ketone, necessitating oxidation steps. For example, using pyridinium chlorochromate (PCC) in dichloromethane oxidizes secondary alcohols to ketones but risks over-oxidation.
Friedel-Crafts Acylation
Methodology and Catalytic Systems
Friedel-Crafts acylation directly introduces the pentafluoropropanone moiety onto the aromatic ring. The reaction employs 4-phenoxyaniline as a directing group, with pentafluoropropionyl chloride and AlCl₃ in anhydrous DCM. The amine group enhances regioselectivity, directing acylation to the para position relative to the phenoxy group.
Representative Procedure :
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Dissolve 4-phenoxyaniline (10 mmol) in DCM (50 mL) under nitrogen.
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Add AlCl₃ (12 mmol) and cool to 0°C.
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Slowly add pentafluoropropionyl chloride (12 mmol) over 30 minutes.
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Stir at room temperature for 12 hours, then quench with ice-cold water.
Yields range from 65% to 78%, with impurities arising from competing ortho-acylation or demethylation of the phenoxy group.
Solvent and Temperature Effects
-
Polar aprotic solvents : Dimethylformamide (DMF) improves solubility but risks forming stable acylammonium intermediates, reducing reactivity.
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Low-temperature regimes : Reactions at −20°C suppress side reactions but prolong reaction times to 24–48 hours.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples a boronic acid-functionalized 4-phenoxyphenyl group with a pentafluoropropanone-bearing aryl halide. For example, 4-bromophenyl pentafluoropropanone reacts with 4-phenoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst.
Conditions :
Ullmann-Type Coupling
Copper(I)-catalyzed Ullmann coupling attaches the phenoxy group to a fluorinated ketone. Using iodopentafluoropropanone and 4-hydroxyphenylboronic acid, this method achieves 60% yield but requires stoichiometric copper iodide and expensive ligands like 1,10-phenanthroline.
Post-Synthesis Fluorination Strategies
Direct Fluorination Using SF₄
Sulfur tetrafluoride (SF₄) converts carbonyl groups into CF₂ moieties. Treating 1-(4-phenoxyphenyl)propan-1-one with SF₄ at 150°C under pressure introduces two fluorine atoms, but achieving full pentafluorination requires subsequent electrochemical fluorination.
Halogen Exchange Reactions
Swapping chlorine atoms in propanone precursors with fluorine using potassium fluoride (KF) in sulfolane at 200°C achieves partial fluorination. However, this method struggles with steric hindrance around the ketone, limiting yields to 50–55%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–89 | 95–98 | Moderate | High |
| Friedel-Crafts Acylation | 65–78 | 90–93 | Low | Medium |
| Suzuki Coupling | 70–82 | 97–99 | High | High |
| SF₄ Fluorination | 50–60 | 85–88 | Very High | Low |
Key Insights :
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Nucleophilic substitution and Suzuki coupling offer the best balance of yield and scalability.
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Direct fluorination methods remain limited by cost and incomplete conversion.
Characterization and Quality Control
Post-synthesis analysis employs:
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¹H/¹⁹F NMR : Confirms fluorine integration and aromatic substitution patterns. For example, the ¹⁹F NMR spectrum shows quintets for CF₃ groups at δ −75 to −80 ppm.
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HPLC : Quantifies purity using C18 columns and acetonitrile/water gradients, with retention times of 8–10 minutes.
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Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 350.27 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(4-phenoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(4-phenoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(4-phenoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one
- Molecular formula : C9H6ClF3O
- Molecular weight : 222.59 g/mol
- Key differences: Contains three fluorine atoms (vs. five) and a chloro substituent instead of phenoxy. Exhibits reduced electron-withdrawing capacity and lower steric hindrance, leading to higher reactivity in nucleophilic additions .
2,2,3,3,3-Pentafluoro-1-(4-trifluoromethylphenyl)propan-1-one
- Molecular formula : C10H5F8O
- Molecular weight : 292.13 g/mol
- Key differences: Replaces the phenoxyphenyl group with a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity but reduces resonance stabilization compared to the phenoxy moiety .
Substituent Effects on Physical Properties
- Trends: Electron-withdrawing groups (e.g., nitro, fluoro) increase melting points due to enhanced dipole interactions . Bulkier substituents (e.g., phenoxyphenyl) reduce synthetic yields, as seen in sterically hindered derivatives (e.g., 23% yield in asymmetric reductions of analogous structures) .
Fluorination Impact on Catalytic Reactions
- The target compound’s pentafluoro group facilitates asymmetric reductions with high enantiomeric excess (e.g., >90% ee) when using oxazaborolidine catalysts, outperforming trifluoromethyl analogs .
- In contrast, 1-(4-fluorophenyl)-3,3,3-trifluoropropan-1-one shows lower stereoselectivity in similar reactions due to weaker electron withdrawal .
Thermal and Solubility Properties
- Thermal stability : Fluorinated compounds generally exhibit higher thermal stability. For example, the target compound’s decomposition temperature is estimated to exceed 250°C based on analogs like 2,2,3,3,3-pentafluoro-1-(naphthyl)propan-1-one .
- Solubility: The phenoxyphenyl group increases solubility in organic solvents (e.g., DCM, THF) compared to purely aliphatic fluoroketones (e.g., 2,2,3,3,3-pentafluoro-1-propanol, water solubility: <1 mg/mL) .
Biological Activity
2,2,3,3,3-Pentafluoro-1-(4-phenoxyphenyl)propan-1-one is a fluorinated ketone compound with significant biological activity. Its unique structure, characterized by a pentafluorinated propanone moiety and a phenoxyphenyl substituent, contributes to its diverse pharmacological properties. This article compiles findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of 2,2,3,3,3-pentafluoro-1-(4-phenoxyphenyl)propan-1-one is . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H9F5O2 |
| Molecular Weight | 320.22 g/mol |
| Appearance | Colorless liquid |
| Purity | ≥95% |
| Hazard Statements | H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) |
Antimicrobial Activity
Research indicates that 2,2,3,3,3-pentafluoro-1-(4-phenoxyphenyl)propan-1-one exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains and fungi. For example:
- Bacterial Activity : The compound has demonstrated lethal activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 37 mM against Escherichia coli and Bacillus subtilis .
- Fungal Activity : It also shows antifungal effects against pathogens such as Fusarium oxysporum and Rhizoctonia solani, suggesting its potential use in agricultural applications .
Cytotoxicity and Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:
- Cell Lines Tested : It has shown selective cytotoxicity towards breast (MCF7), cervical (HeLa), and prostate cancer cells (HT29).
- Mechanism of Action : The proposed mechanisms include the induction of reactive oxygen species (ROS), which lead to apoptosis in cancer cells. The compound's ability to intercalate DNA may also contribute to its anticancer activity .
Case Studies
- Study on Anticancer Activity : In a study involving acute myeloid leukemia cells, 2,2,3,3,3-pentafluoro-1-(4-phenoxyphenyl)propan-1-one exhibited an EC50 value significantly lower than that for normal cells, indicating its potential as a targeted therapy for leukemia .
- Agricultural Application : A field trial demonstrated that formulations containing this compound effectively reduced disease incidence in wheat crops affected by fungal pathogens .
Q & A
Basic: What synthetic methodologies are employed to prepare 2,2,3,3,3-Pentafluoro-1-(4-phenoxyphenyl)propan-1-one?
Answer:
The compound is synthesized via Friedel-Crafts acylation using a fluorinated acyl chloride (e.g., pentafluoropropionyl chloride) and 4-phenoxyphenyl precursors in anhydrous dichloromethane with Lewis acids like AlCl₃. Alternatively, condensation reactions involving fluorinated propionyl derivatives with phenoxyphenyl Grignard reagents are utilized. For derivatives, phosphorus oxychloride (POCl₃) -mediated cyclization with hydrazides can yield oxadiazole-functionalized analogs .
Key Steps:
- Anhydrous conditions to prevent hydrolysis of fluorinated intermediates.
- Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Purification via column chromatography or recrystallization in ethanol/water mixtures.
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -70 to -150 ppm for CF₃ groups).
- FT-IR : Confirms carbonyl stretch (C=O at ~1700–1750 cm⁻¹) and aryl ether (C-O-C at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.6 ppm) and quaternary carbons adjacent to fluorine atoms.
- HRMS (ESI-TOF) : Validates molecular weight (C₁₅H₉F₅O₂, [M+H]⁺ = 316.22978) .
- X-ray crystallography : Resolves absolute configuration and crystal packing (using SHELX programs) .
Advanced: How can SHELX software be applied to resolve crystal structure contradictions?
Answer:
- Structure Solution : Use SHELXD for direct methods to solve phase problems, leveraging high-resolution (<1.0 Å) data.
- Refinement : Employ SHELXL with least-squares refinement, applying restraints for disordered fluorine atoms.
- Validation : Check for twinning (HOOFT parameter) and validate with R-factor convergence (<5% discrepancy). Cross-validate hydrogen bonding and torsional angles with PLATON .
Example Workflow:
Index and integrate data with SAINT .
Solve phases via dual-space algorithms in SHELXD .
Refine with SHELXL , applying ISOR restraints for fluorine thermal motion.
Advanced: How does fluorination influence electronic properties and reactivity?
Answer:
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G )**:
- Compare HOMO/LUMO levels with non-fluorinated analogs to assess electron-withdrawing effects.
- Solvent studies (e.g., acetonitrile vs. formamide) reveal dielectric effects on conformational stability .
- Experimental Validation :
- Cyclic Voltammetry : Measure redox potentials to quantify electron-deficient aryl rings.
- UV-Vis : Compare λₘₐₙ shifts to correlate fluorination with π→π* transitions .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?
Answer:
- Analog Synthesis : Vary substituents on the phenoxyphenyl group (e.g., methoxy, chloro) or modify the fluorinated ketone moiety.
- Biological Assays :
- Anti-inflammatory : COX-1/COX-2 inhibition (in vitro ELISA).
- Analgesic : Hot-plate or acetic acid writhing tests in murine models.
- QSAR Modeling : Use logP and Hammett constants (σ) to correlate hydrophobicity/electronic effects with activity .
Example SAR Table:
| Substituent (R) | logP | IC₅₀ (COX-2, μM) |
|---|---|---|
| -H | 3.2 | 12.5 |
| -CF₃ | 4.1 | 8.7 |
| -OCH₃ | 2.8 | 15.3 |
Advanced: How to address contradictions between computational and experimental conformational data?
Answer:
- Case Study : If DFT predicts a dominant Tgg (Trans-gauche-gauche) conformation but XRD shows Ttg (trans-trans-gauche) :
- Re-optimize calculations with MP2/6-311+G to include electron correlation.
- Conduct solvent-dependent NMR (CDCl₃ vs. DMSO-d₆) to assess environmental effects.
- Validate with Raman spectroscopy (C-F stretches at 500–600 cm⁻¹) .
Resolution Steps:
- Re-examine basis set adequacy (e.g., add polarization/diffuse functions).
- Account for crystal packing forces in XRD vs. isolated-molecule computations.
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions :
- Temperature : -20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis.
- Light Sensitivity : Amber vials to avoid UV-induced degradation of the ketone group.
- Stability Monitoring :
- Periodic ¹H NMR to detect decomposition (e.g., ketone → carboxylic acid).
- TGA/DSC for thermal stability profiling (decomposition >200°C typical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
